molecular formula C11H15N3 B1306047 2,6-Bis(dimethylamino)benzonitrile CAS No. 20926-04-9

2,6-Bis(dimethylamino)benzonitrile

Cat. No.: B1306047
CAS No.: 20926-04-9
M. Wt: 189.26 g/mol
InChI Key: ACOQDKIUGAKZTC-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, along with a nitrile group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with dimethylamine under nucleophilic substitution conditions . The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .

Biological Activity

2,6-Bis(dimethylamino)benzonitrile (BDAB) is a compound that has garnered interest in various fields of research due to its unique chemical structure and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with BDAB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BDAB is characterized by the presence of two dimethylamino groups attached to a benzene ring, along with a nitrile functional group. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of BDAB can be attributed to several mechanisms:

  • Enzyme Inhibition : BDAB has been shown to inhibit various enzymes, which may contribute to its anti-inflammatory and anticancer properties. The inhibition of specific enzymes involved in metabolic pathways can lead to altered cellular responses.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.
  • Reactive Oxygen Species (ROS) Modulation : BDAB may affect the production of ROS in cells, which plays a significant role in oxidative stress and related diseases.

Anticancer Activity

Research indicates that BDAB exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, one study reported that BDAB treatment led to a dose-dependent decrease in cell viability in breast cancer cell lines .

Anti-inflammatory Effects

BDAB has been recognized for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB), which is pivotal in inflammatory responses. This effect makes it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro studies revealed that BDAB possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cells treated with BDAB showed a significant reduction in cell proliferation and an increase in apoptosis markers. The study concluded that BDAB could be further investigated as a potential chemotherapeutic agent .
  • Anti-inflammatory Study : In an experimental model of arthritis, administration of BDAB resulted in decreased joint swelling and inflammation markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
  • Antimicrobial Study : A series of tests against various bacterial strains demonstrated that BDAB exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Summary

Activity TypeEffectivenessMechanism
AnticancerSignificant reduction in viabilityInduction of apoptosis
Anti-inflammatoryReduced inflammationInhibition of NF-κB
AntimicrobialEffective against multiple strainsDisruption of cell membranes

Properties

IUPAC Name

2,6-bis(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQDKIUGAKZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380335
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20926-04-9
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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